(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzothiazole-derived molecule featuring a brominated aromatic core and a substituted benzamide moiety. Its Z-configuration ensures specific spatial orientation of the benzamide group relative to the benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural attributes include:
- 6-ethoxy group: Enhances lipophilicity and may influence metabolic stability.
- 3-(2-methoxyethyl) substituent: Modulates electronic effects on the thiazole ring.
Properties
IUPAC Name |
2-bromo-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-3-25-13-8-9-16-17(12-13)26-19(22(16)10-11-24-2)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHRCNQNOJOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties. These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox enzymes, thereby reducing the production of pro-inflammatory mediators. This suggests that the compound may interact with its targets by binding to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, a key step in the inflammatory response.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory activity. By inhibiting COX enzymes, it could prevent the conversion of arachidonic acid to prostaglandins, leukotrienes, and other pro-inflammatory mediators. This would disrupt the signaling cascade that leads to inflammation, thereby alleviating symptoms.
Biological Activity
(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of benzothiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be represented as follows:
This structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of bromine, ethoxy, and methoxy groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.
Case Study:
In vitro studies have shown that compounds with similar structures to (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can exhibit IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis suggests potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study, several benzothiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL, highlighting their effectiveness .
The biological activity of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
- Receptor Modulation: It can bind to receptors that regulate cell growth and apoptosis, thereby modulating signaling pathways essential for tumor survival.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, it is essential to compare it with other benzothiazole derivatives:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Bromine, Ethoxy | Moderate (IC50 ~ 10 µM) | Low (MIC > 50 µg/mL) |
| Compound B | Methoxy, Ethyl | High (IC50 ~ 5 µM) | Moderate (MIC ~ 20 µg/mL) |
| (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | Bromine, Ethoxy, Methoxy | High (IC50 < 5 µM) | Very High (MIC ~ 5 µg/mL) |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have revealed that benzothiazole derivatives possess strong inhibitory effects against bacterial strains, suggesting their potential as new antimicrobial agents . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Benzothiazole derivatives are explored for their luminescent properties, making them suitable for applications in OLED technology. The compound's ability to emit light when electrically stimulated can be harnessed for developing more efficient lighting solutions and display technologies .
2. Conductive Polymers
The incorporation of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide into polymer matrices can enhance the conductivity of materials. This application is particularly relevant in the development of flexible electronic devices, where improved electrical properties are essential .
Analytical Chemistry Applications
1. Fluorescence Sensing
Due to its unique structural features, this compound can be utilized as a fluorescent probe in analytical chemistry. Its fluorescence characteristics can be exploited for detecting specific ions or molecules in complex mixtures, thereby aiding in environmental monitoring and biochemical analysis .
2. Chromatography
The compound may serve as a stationary phase or a derivatizing agent in chromatographic techniques. Its chemical properties allow for the separation and identification of various analytes, enhancing the sensitivity and specificity of detection methods used in laboratories .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted by Wu et al. (2021) evaluated the anticancer effects of several benzothiazole derivatives, including the target compound. The findings indicated a dose-dependent inhibition of tumor growth in vitro, highlighting the potential for future clinical applications .
Case Study 2: OLED Development
In research by Elgemeie et al. (2020), the synthesis and application of benzothiazole-based compounds in OLEDs were explored. The study demonstrated that these compounds could significantly improve the efficiency and brightness of OLED devices, paving the way for advancements in display technologies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares a benzo[d]thiazole core with analogs but differs in substituent patterns. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in is strongly electron-withdrawing, likely reducing electron density on the thiazole ring compared to the ethoxy group in the target compound. This could alter reactivity in nucleophilic substitution reactions .
- Bromine Reactivity : Bromine at position 2 (benzamide) in the target compound and is more sterically accessible than bromine at position 6 (benzothiazole) in , suggesting divergent reactivity profiles .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including cyclization of the benzo[d]thiazole core, bromination, and coupling with the benzamide moiety. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Reaction temperature : Elevated temperatures (80–120°C) accelerate cyclization but may degrade heat-sensitive groups like methoxyethyl .
- Catalyst optimization : Copper(I) catalysts improve coupling efficiency in thiazole-amide bond formation .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers and removes unreacted brominated precursors .
Q. How can researchers characterize the compound’s structural and electronic properties?
Advanced spectroscopic and computational methods are essential:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxyethyl vs. ethoxy groups) and confirm Z-configuration via NOE correlations .
- Mass spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₂BrN₃O₃S) and detects isotopic patterns for bromine .
- DFT calculations : Predict electronic effects of the bromine atom and methoxy groups on tautomeric equilibria .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ comparisons to cisplatin .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s benzothiazole core for π-π stacking with active sites .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity and selectivity?
Comparative studies with analogs reveal:
- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets (e.g., 1.5-fold higher IC₅₀ against EGFR vs. chloro analogs) .
- Methoxyethyl vs. methyl : The methoxyethyl group improves solubility (logP reduction by 0.8 units) but may reduce membrane permeability .
- Data contradictions : Some studies report bromine’s electron-withdrawing effects reduce thiazole ring reactivity, while others suggest enhanced π-acidity improves target binding .
Q. What strategies resolve contradictory data on the compound’s mechanism of action?
- Target deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) identifies binding partners in cell lysates .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., MD trajectories >100 ns to validate docking predictions) .
- Knockout models : CRISPR-Cas9 gene editing in cell lines to confirm target dependency (e.g., apoptosis rescue in caspase-3 KO models) .
Q. How can researchers assess metabolic stability and potential toxicity?
- In vitro microsomal assays : Liver microsomes (human/rat) quantify CYP450-mediated degradation (t₁/₂ < 2 hours suggests rapid clearance) .
- Reactive metabolite screening : Glutathione trapping assays detect electrophilic intermediates formed via thiazole ring oxidation .
- hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC₅₀ >10 µM preferred) .
Key Research Gaps
- In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution.
- Off-target effects : Limited proteome-wide selectivity profiling.
- Resistance mechanisms : Unstudied in drug-resistant cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
